molecular formula C20H11Cl2NO3 B2921935 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 313259-57-3

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2921935
CAS No.: 313259-57-3
M. Wt: 384.21
InChI Key: QKGXLFDIBGVCLH-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C20H11Cl2NO3 and a molecular weight of 384.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dichloro-1H-isoindole-1,3(2H)-dione with 4-phenoxyaniline in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases, particularly in oncology.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes such as BAX, BCL-2, BAD, and BIM . This modulation leads to the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic pathways, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenoxyphenyl)-1H-benzimidazole derivatives: These compounds share a similar phenoxyphenyl group and have been studied for their anticancer activities.

    5,6-dimethyl-2-(4-phenoxyphenyl)-1H-isoindole-1,3-dione: This compound is structurally similar but with methyl groups instead of chlorine atoms.

Uniqueness

5,6-dichloro-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

5,6-dichloro-2-(4-phenoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO3/c21-17-10-15-16(11-18(17)22)20(25)23(19(15)24)12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGXLFDIBGVCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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